molecular formula C18H15BrN4O B11029940 1-(1H-benzimidazol-2-yl)-4-(4-bromobenzyl)-3-methyl-1H-pyrazol-5-ol

1-(1H-benzimidazol-2-yl)-4-(4-bromobenzyl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11029940
M. Wt: 383.2 g/mol
InChI Key: DFMAJETXDROEPR-UHFFFAOYSA-N
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Description

BRBMP , is a heterocyclic compound with an intriguing structure. Let’s break it down:

  • Benzimidazole Ring: : The core structure contains a benzimidazole ring, which consists of a benzene ring fused to an imidazole ring. This arrangement imparts unique properties to the compound.

  • Substituents: : The compound has a methyl group at position 3 on the pyrazole ring, a bromobenzyl group at position 4, and a benzimidazol-2-yl group at position 1.

Preparation Methods

Synthesis:: The synthesis of BRBMP involves the condensation of o-phenylenediamine ortho-phenylenediamine ) with formic acid . The reaction proceeds through cyclization to form the benzimidazole ring. Here are the steps:

Industrial Production:: While laboratory-scale synthesis is feasible, industrial production methods may involve modifications to improve yield, scalability, and cost-effectiveness. Unfortunately, specific industrial-scale processes for BRBMP are not widely documented.

Chemical Reactions Analysis

BRBMP can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions could modify the substituents, affecting its properties.

    Substitution: The bromobenzyl group is susceptible to substitution reactions.

    Other Reactions: Further investigations are needed to explore its reactivity with specific reagents.

Major products formed during these reactions would depend on reaction conditions and substituent interactions.

Scientific Research Applications

BRBMP’s applications span multiple fields:

    Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.

    Chemical Biology: Researchers may explore its interactions with biological macromolecules.

    Industry: Its unique structure could find applications in materials science or catalysis.

Mechanism of Action

The precise mechanism by which BRBMP exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While BRBMP’s uniqueness lies in its specific substituents and benzimidazole-imidazole fusion, similar compounds include:

    Benzimidazole Derivatives: Explore other benzimidazole-based compounds.

    Pyrazole Analogues: Investigate related pyrazole derivatives.

Properties

Molecular Formula

C18H15BrN4O

Molecular Weight

383.2 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-[(4-bromophenyl)methyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H15BrN4O/c1-11-14(10-12-6-8-13(19)9-7-12)17(24)23(22-11)18-20-15-4-2-3-5-16(15)21-18/h2-9,22H,10H2,1H3,(H,20,21)

InChI Key

DFMAJETXDROEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC=C(C=C4)Br

Origin of Product

United States

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